molecular formula C18H18N2O5S B2496290 N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 896307-14-5

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2496290
CAS No.: 896307-14-5
M. Wt: 374.41
InChI Key: ORMUCZOZSSCNSV-UHFFFAOYSA-N
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Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery research. This complex molecule features a 2,3-dihydro-1,4-benzodioxine core linked to a 5-oxo-1-phenylpyrrolidin-3-ylmethyl group via a sulfonamide bridge . The distinct pyrrolidinone moiety within its structure is a key feature that may influence solubility, metabolic stability, and receptor binding affinity compared to other sulfonamide derivatives . Preliminary research into this compound and its structural analogs indicates promising biological activities relevant to several therapeutic areas. Studies suggest potential as an inhibitor of specific enzymes and receptors, including Janus Kinase (JAK), a critical target in treating autoimmune diseases and certain cancers . Furthermore, emerging evidence supports its role in reducing inflammation through the modulation of inflammatory pathways, while analogous pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth in preclinical models . The compound's multifaceted profile makes it a valuable chemical tool for exploring new oncology, autoimmune disorder, and neuroinflammation research avenues . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-18-10-13(12-20(18)14-4-2-1-3-5-14)19-26(22,23)15-6-7-16-17(11-15)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMUCZOZSSCNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale parallel synthesis techniques, which allow for the efficient production of multiple derivatives simultaneously. This approach is advantageous for medicinal chemistry applications, where the rapid generation of compound libraries is essential .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, docking analyses have suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism underlying its anticancer activity .

Comparison with Similar Compounds

Structural Analogs with 1,4-Benzodioxine Sulfonamide Core

The following table highlights key structural analogs and their differences:

Compound Name Substituent on Benzodioxin Sulfonamide Molecular Formula Key Properties/Findings Source
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 5-oxo-1-phenylpyrrolidin-3-yl Not provided Hypothesized to modulate solubility or target affinity due to pyrrolidinone moiety N/A
Parent compound 3 4-methylbenzenesulfonamide C₁₅H₁₅NO₄S Synthesized via Na₂CO₃-mediated reaction; inactive against S. aureus and P. aeruginosa Turk J Pharm Sci 2017
Derivative 5c N-(3-phenylpropyl)-4-methylbenzenesulfonamide C₂₄H₂₅NO₄S No antibacterial activity against tested strains Turk J Pharm Sci 2017
N-(oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Oxolan-3-yl C₁₂H₁₇NO₅S Catalogued as a building block; potential solubility modifier Enamine Ltd (2021)

Key Observations :

  • The pyrrolidinone substituent in the target compound introduces a cyclic amide group absent in other analogs, which may enhance hydrogen-bonding capacity or metabolic stability compared to alkyl/aralkyl derivatives like 5c .
  • Antibacterial inactivity is consistent across parent compound 3 and its derivatives (e.g., 5c), suggesting that the benzodioxin sulfonamide core alone may lack intrinsic antibacterial efficacy. The target compound’s pyrrolidinone group could redirect its therapeutic utility toward non-antibacterial applications .

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound with significant potential in pharmacology, particularly due to its unique structural features that combine a pyrrolidine ring with a sulfonamide moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S with a molecular weight of 388.4 g/mol. The compound's structure includes a pyrrolidine ring, a benzodioxine core, and a sulfonamide group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₅S
Molecular Weight388.4 g/mol
CAS Number954655-11-9

Enzyme Inhibition

The sulfonamide group is often associated with enzyme inhibition properties. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown strong inhibitory activity against urease with IC50 values significantly lower than reference standards . This suggests that this compound might also exhibit enzyme inhibition capabilities.

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Antibacterial Mechanism : Sulfonamides typically inhibit bacterial folate synthesis by mimicking para-amino benzoic acid (PABA), which is essential for bacterial growth.
  • Enzyme Inhibition : The presence of the sulfonamide group may allow the compound to act as a competitive inhibitor for enzymes like AChE and urease by binding to their active sites.

Study on Antibacterial Activity

In a comparative study involving various sulfonamide derivatives, compounds similar to N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine showed moderate to strong antibacterial activity against several strains. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating significant potential for therapeutic applications in treating infections caused by resistant bacteria .

Enzyme Inhibition Studies

Research has highlighted the effectiveness of various sulfonamides in inhibiting AChE and urease. For instance, one study reported that several synthesized compounds demonstrated strong inhibitory effects on urease with IC50 values much lower than established drugs . This suggests that N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine may also be effective in similar contexts.

Q & A

Q. What are the key synthetic steps and analytical methods for synthesizing N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and cyclization. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) are preferred for nucleophilic substitution reactions .
  • Temperature control : Reactions are conducted under reflux (60–120°C) to enhance reactivity while minimizing side products .
  • Monitoring : Thin-layer chromatography (TLC) and 1^1H/13^13C NMR spectroscopy are used to track reaction progress and confirm intermediate formation .

Q. How is the compound structurally characterized?

Comprehensive characterization involves:

  • Spectroscopic techniques :
    • NMR : Deuterated solvents (e.g., DMSO-d6) resolve signals for the sulfonamide (-SO2_2NH), pyrrolidinone (C=O), and benzodioxine (O-CH2_2-O) groups .
    • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline forms .

Q. What in vitro assays evaluate its biological activity?

Initial screening focuses on enzyme inhibition and receptor modulation:

  • α-Glucosidase/Acetylcholinesterase assays : IC50_{50} values are determined using spectrophotometric methods to assess inhibitory potency .
  • Receptor binding assays : Radioligand displacement studies quantify affinity for targets like orexin or kinase receptors .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use uniform substrate concentrations (e.g., 1 mM ATP in kinase assays) and control for pH/temperature variations .
  • Orthogonal assays : Validate enzyme inhibition results with cellular assays (e.g., cytotoxicity in HEK-293 cells) .

Q. Which structural moieties are critical for structure-activity relationship (SAR) studies?

Key modifications include:

  • Pyrrolidinone ring : Substitutions at the 5-oxo position influence metabolic stability .
  • Benzodioxine-sulfonamide linkage : Fluorination at the benzodioxine ring enhances target selectivity .
  • Sulfonamide group : Replacing the sulfonamide with carboxamide alters solubility and bioavailability .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium sulfonate derivatives) improve aqueous solubility .
  • Metabolic stability : Deuterium labeling at metabolically labile sites (e.g., pyrrolidinone methyl groups) reduces first-pass oxidation .

Q. How can computational modeling predict target interactions?

  • Molecular docking : Software like AutoDock Vina simulates binding to acetylcholinesterase (PDB: 4EY7), highlighting hydrogen bonds with Tyr337 and π-π stacking with Trp86 .
  • MD simulations : Assess conformational stability of the sulfonamide group in aqueous environments over 100 ns trajectories .

Q. What methods resolve enantiomeric impurities in the compound?

  • Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate R/S enantiomers .
  • Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer .

Q. How can synthesis be scaled without compromising yield?

  • Flow chemistry : Continuous reactors reduce reaction times (from days to hours) and improve heat management for exothermic steps .
  • Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) enhance coupling efficiency and recyclability .

Q. What stability studies are essential for long-term storage?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol) to prevent aggregation in solid-state formulations .

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